LH 21

Vue d'ensemble

Description

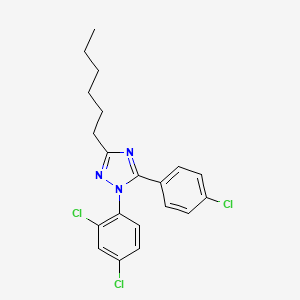

LH 21 est un antagoniste puissant du récepteur cannabinoïde CB1 neutre in vivo. Sa formule chimique est C20H20Cl3N3, et sa masse moléculaire est de 408,75 g/mol . Ce composé a été étudié pour ses effets sur le comportement alimentaire et la régulation du poids corporel.

Méthodes De Préparation

Voies de synthèse : Bien que les voies de synthèse spécifiques pour LH 21 ne soient pas largement documentées, il est généralement synthétisé par des méthodes de chimie organique. Les chercheurs peuvent utiliser diverses réactions et intermédiaires pour obtenir sa structure.

Production industrielle : Les informations sur les méthodes de production à l'échelle industrielle de this compound sont limitées. La recherche académique fournit des informations sur sa synthèse.

Analyse Des Réactions Chimiques

Receptor Binding Interactions

LH-21 primarily targets peripheral CB1 receptors but shows secondary activity at GPR55 receptors:

Cytochrome P450 Inhibition Profile

LH-21 was screened for CYP450 interactions to assess metabolic stability and drug interaction risks:

Note: Assays performed with ketoconazole (CYP3A4) and quinidine (CYP2D6) as controls .

Metabolic Pathway Modulation

LH-21 influences glucose and lipid metabolism through transcriptional regulation:

Adipose Tissue Effects (KKAy Mice)

-

Downregulated Genes :

-

Adipokine Regulation :

Pancreatic Islet Effects (HFD Mice)

-

Glucose-Stimulated Insulin Secretion (GSIS) :

-

Antiapoptotic Action :

Limitations and Research Gaps

Applications De Recherche Scientifique

Chemical Properties and Characteristics

LH 21 is characterized by its low degree of substitution, which allows it to maintain a significant level of water solubility while enhancing the viscosity of solutions. Its properties include:

- Viscosity : Provides thickening and stabilizing effects in formulations.

- Solubility : Soluble in cold water, making it suitable for various applications.

- Film-forming ability : Useful in coating applications.

Drug Formulation

This compound is primarily used as an excipient in pharmaceutical formulations. Its properties make it ideal for:

- Tablets : Acts as a binder and disintegrant, improving the mechanical strength and dissolution rate of tablets.

- Capsules : Serves as a filler for capsule formulations, enhancing the flowability of powders.

Controlled Release Systems

This compound is employed in controlled release drug delivery systems. Its film-forming capabilities allow for the development of matrix systems that can regulate the release rate of active pharmaceutical ingredients (APIs).

Stabilizer in Suspensions

Due to its viscosity-enhancing properties, this compound is used as a stabilizer in liquid formulations, preventing sedimentation of particles in suspensions.

Bioavailability Enhancement

Research indicates that this compound can improve the bioavailability of poorly soluble drugs by enhancing their solubility and dispersibility in aqueous environments .

Food Additive

In the food industry, this compound is utilized as a thickening agent and stabilizer in various products such as sauces, dressings, and dairy products. It helps improve texture and mouthfeel while maintaining product stability.

Gluten Replacement

This compound can be used as a gluten substitute in gluten-free formulations, providing similar textural properties to those found in traditional wheat-based products .

Case Study 1: Tablet Formulation

A study conducted on the formulation of paracetamol tablets demonstrated that incorporating this compound improved the tablet hardness and disintegration time significantly compared to formulations without this compound. The optimized formulation exhibited a disintegration time of less than five minutes, enhancing patient compliance .

Case Study 2: Controlled Release Formulation

In another research study focusing on controlled release systems for antihypertensive drugs, this compound was utilized to create a matrix tablet that released the drug over an extended period. The results showed that the drug release rate was effectively controlled over a span of 12 hours, indicating its potential for chronic disease management .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Tablet binder | Improves mechanical strength |

| Pharmaceutical | Controlled release agent | Regulates drug release |

| Food Industry | Thickening agent | Enhances texture and stability |

| Food Industry | Gluten replacement | Provides similar texture to gluten products |

Mécanisme D'action

LH 21 acts as a CB1 receptor antagonist. It modulates the endocannabinoid system, affecting appetite and metabolism. Further research is needed to elucidate its precise molecular targets and signaling pathways.

Comparaison Avec Des Composés Similaires

L'unicité de LH 21 réside dans sa sélectivité du récepteur CB1 et son efficacité in vivo. Les composés similaires comprennent d'autres antagonistes CB1 et modulateurs endocannabinoïdes.

N'oubliez pas que this compound est principalement étudié pour ses effets sur le comportement alimentaire et la régulation du poids corporel.

Activité Biologique

LH-21, a cannabinoid ligand primarily recognized as a peripheral CB1 receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as obesity and diabetes. This article synthesizes findings from various studies to elucidate the biological activity of LH-21, focusing on its pharmacological effects, mechanisms of action, and implications for treatment.

LH-21 is a triazole derivative characterized by its low permeability across the blood-brain barrier, which distinguishes it from central CB1 antagonists. Its primary mechanism involves antagonism of the CB1 receptor, leading to modulation of metabolic pathways without significant central nervous system effects. This property positions LH-21 as a candidate for managing obesity-related conditions without the psychoactive side effects associated with other cannabinoids .

Impact on Body Weight and Feeding Behavior

Research indicates that LH-21 administration can influence feeding behavior and body weight in various animal models:

- Acute Administration : In studies involving rats, acute doses of LH-21 were found to reduce feeding behavior .

- Subchronic Administration : Long-term treatment (e.g., 3 mg/kg/day for two weeks) did not result in significant weight loss but improved glucose handling and reduced systemic inflammation in high-fat diet (HFD) models .

Glucose Metabolism and Insulin Sensitivity

LH-21 has demonstrated notable effects on glucose metabolism:

- Improvement in Glucose Handling : Studies show that LH-21 enhances insulin sensitivity and glucose tolerance in HFD-induced obese mice. Specifically, it reduced hyperinsulinemia and improved glucose-stimulated insulin secretion (GSIS) in pancreatic islets .

- Cytoprotective Effects : LH-21 treatment has been associated with decreased apoptosis in pancreatic islets and reduced macrophage infiltration in the liver, suggesting protective roles against diabetes-related tissue damage .

Case Studies and Experimental Findings

The following table summarizes key findings from various studies on LH-21:

Mechanistic Insights

The biological activity of LH-21 appears to be mediated through several pathways:

- Adipose Tissue Modulation : LH-21 influences gene expression related to pro-inflammatory cytokines and adipokines, contributing to improved metabolic profiles in obese models .

- Tissue-Specific Actions : The compound exhibits distinct actions in different tissues, enhancing insulin sensitivity while reducing inflammation in adipose tissues and the liver .

- Anxiety Reduction : Interestingly, LH-21 also shows potential in alleviating anxiety associated with obesity, indicating a multifaceted role in managing obesity-related comorbidities .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl3N3/c1-2-3-4-5-6-19-24-20(14-7-9-15(21)10-8-14)26(25-19)18-12-11-16(22)13-17(18)23/h7-13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJFDADYVUDVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436100 | |

| Record name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611207-11-5 | |

| Record name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 611207-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.